molecular formula C11H21NO5 B6236297 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid CAS No. 872689-61-7

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

Cat. No.: B6236297
CAS No.: 872689-61-7
M. Wt: 247.3
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid is a synthetic organic compound known for its applications in various fields of chemistry and biology. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid typically involves the following steps:

  • Protection of the Amino Group: : The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

  • Methoxylation: : The protected amino acid is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.

  • Methylation: : The final step involves the methylation of the compound using methyl iodide in the presence of a base like potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Flow microreactor systems are often employed to enhance reaction rates and improve safety .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it into alcohols under suitable conditions using reagents like lithium aluminum hydride.

  • Substitution: : The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Trifluoroacetic acid or hydrochloric acid in organic solvents.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amino acids.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its Boc-protected amino group is particularly useful in peptide synthesis, allowing for selective deprotection and further functionalization.

Biology

In biological research, this compound is employed in the study of enzyme mechanisms and protein interactions. The Boc group provides a means to protect amino acids during peptide synthesis, facilitating the creation of peptide libraries for screening biological activity.

Medicine

In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The ability to modify the Boc group and other functional groups allows for the design of molecules with specific biological activities.

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as a protecting group in peptide synthesis is crucial for the manufacture of peptide-based drugs.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid: Lacks the methoxy group.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid: Similar structure but without the methyl group on the butanoic acid chain.

Uniqueness

The presence of both the methoxy and methyl groups in (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid provides unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

872689-61-7

Molecular Formula

C11H21NO5

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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